![molecular formula C12H6BrNO B14806710 7-Bromo-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14806710.png)
7-Bromo-5H-indeno[1,2-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5H-indeno[1,2-b]pyridin-5-one is a heterocyclic compound that contains a bromine atom, an indeno structure, and a pyridinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5H-indeno[1,2-b]pyridin-5-one typically involves the bromination of 5H-indeno[1,2-b]pyridin-5-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5H-indeno[1,2-b]pyridin-5-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an amino-substituted indeno[1,2-b]pyridin-5-one derivative .
Scientific Research Applications
7-Bromo-5H-indeno[1,2-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound’s unique structural features make it useful in the design of novel fluorescent materials and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-5H-indeno[1,2-b]pyridin-5-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5H-Indeno[1,2-b]pyridin-5-one: The parent compound without the bromine atom.
Indeno[1,2-b]quinoxalines: Compounds with a similar indeno structure but different heterocyclic components.
Indeno[1,2-b]pyridin-5-one derivatives: Various derivatives with different substituents on the indeno or pyridinone rings.
Uniqueness
7-Bromo-5H-indeno[1,2-b]pyridin-5-one is unique due to the presence of the bromine atom, which allows for further functionalization through substitution or coupling reactions.
Properties
IUPAC Name |
7-bromoindeno[1,2-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrNO/c13-7-3-4-8-10(6-7)12(15)9-2-1-5-14-11(8)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMMZHZAZDPQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B14806638.png)
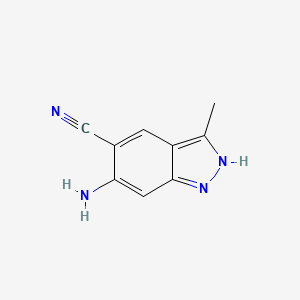
![diethyl [(E)-1-[4-(trifluoromethyl)phenyl]ethylideneamino] phosphate](/img/structure/B14806648.png)

![N-{3-[(furan-2-ylcarbonyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B14806653.png)

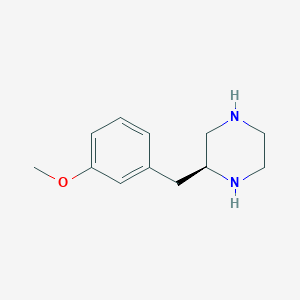

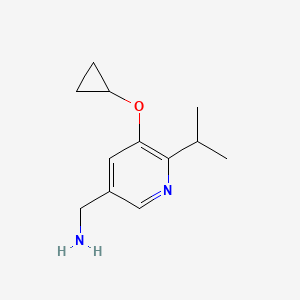
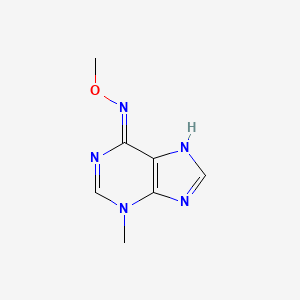
![(5-chloro-2-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B14806709.png)
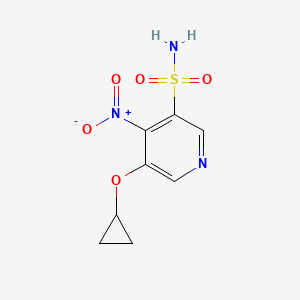
![1-[1-(4-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14806716.png)
